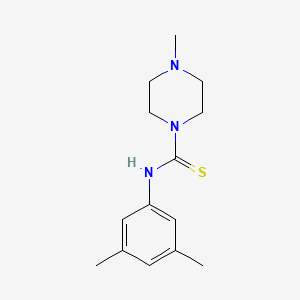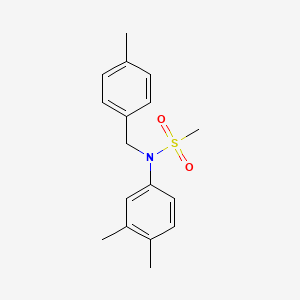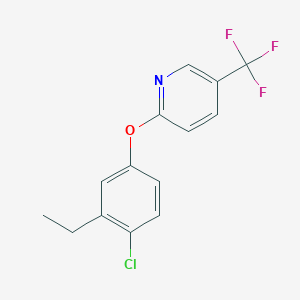![molecular formula C14H21NO B5823774 4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)
4-{[cyclohexyl(methyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[cyclohexyl(methyl)amino]methyl}phenol, also known as CHMA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in a variety of applications, including as an inhibitor of certain enzymes and as a potential treatment for various diseases. In
Wirkmechanismus
The mechanism of action of 4-{[cyclohexyl(methyl)amino]methyl}phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. For example, the inhibition of MAO by 4-{[cyclohexyl(methyl)amino]methyl}phenol may lead to increased levels of neurotransmitters such as dopamine and serotonin, which may be responsible for its antidepressant effects. The anti-inflammatory properties of 4-{[cyclohexyl(methyl)amino]methyl}phenol may be due to its ability to inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[cyclohexyl(methyl)amino]methyl}phenol are complex and varied. As an inhibitor of MAO, 4-{[cyclohexyl(methyl)amino]methyl}phenol may increase the levels of certain neurotransmitters in the brain, which may have antidepressant and anxiolytic effects. In addition, 4-{[cyclohexyl(methyl)amino]methyl}phenol has been shown to have anti-inflammatory properties, which may be useful in the treatment of conditions such as arthritis. 4-{[cyclohexyl(methyl)amino]methyl}phenol has also been shown to inhibit the growth of certain cancer cells, although the mechanism of this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{[cyclohexyl(methyl)amino]methyl}phenol for lab experiments is its relatively low toxicity. 4-{[cyclohexyl(methyl)amino]methyl}phenol has been shown to be relatively safe in animal studies, with no significant toxicity observed at therapeutic doses. In addition, 4-{[cyclohexyl(methyl)amino]methyl}phenol is relatively easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of 4-{[cyclohexyl(methyl)amino]methyl}phenol for lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of 4-{[cyclohexyl(methyl)amino]methyl}phenol is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 4-{[cyclohexyl(methyl)amino]methyl}phenol. One area of interest is the development of more potent and selective inhibitors of MAO. In addition, further research is needed to fully understand the mechanism of action of 4-{[cyclohexyl(methyl)amino]methyl}phenol and its effects on various signaling pathways. Finally, there is potential for the development of 4-{[cyclohexyl(methyl)amino]methyl}phenol-based therapies for a variety of diseases, including cancer and inflammatory disorders.
Synthesemethoden
The synthesis of 4-{[cyclohexyl(methyl)amino]methyl}phenol involves several steps. First, cyclohexylamine is reacted with formaldehyde to form N-cyclohexylmethylformamide. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the final product, 4-{[cyclohexyl(methyl)amino]methyl}phenol. The yield of this synthesis method is typically around 70%.
Wissenschaftliche Forschungsanwendungen
4-{[cyclohexyl(methyl)amino]methyl}phenol has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is as an inhibitor of certain enzymes. For example, 4-{[cyclohexyl(methyl)amino]methyl}phenol has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition may be useful in the treatment of certain psychiatric disorders, such as depression and anxiety.
In addition to its use as an enzyme inhibitor, 4-{[cyclohexyl(methyl)amino]methyl}phenol has also been studied for its potential use as a treatment for various diseases. For example, 4-{[cyclohexyl(methyl)amino]methyl}phenol has been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as rheumatoid arthritis. 4-{[cyclohexyl(methyl)amino]methyl}phenol has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
4-[[cyclohexyl(methyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-15(13-5-3-2-4-6-13)11-12-7-9-14(16)10-8-12/h7-10,13,16H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVJRVBDDZXZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)

![2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)